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Compound of Interest

Compound Name: ER ligand-6

Cat. No.: B15620076

Introduction

ER ligand-6 is a molecule of significant interest in the field of targeted protein degradation,
specifically within the context of estrogen receptor (ER) modulation. It is identified as the target
protein ligand component of the Proteolysis Targeting Chimera (PROTAC) known as PROTAC
ER Degrader-14. This technical guide provides a comprehensive overview of ER ligand-6, its
role in the broader context of ER signaling and PROTAC technology, and detailed experimental
protocols for its characterization.

Core Molecular Information

Parameter Value Reference
CAS Number 2504914-79-6 [1]
Molecular Formula C29H32FNO4 [1]
Molecular Weight 477.57 g/mol [1]

Quantitative Data Summary

While specific quantitative data for ER ligand-6, such as its direct binding affinities (ICso or Ki)
for estrogen receptor alpha (ERa) and estrogen receptor beta (ER[), and its intrinsic efficacy in
cell-based assays, are not readily available in the public domain, the following tables represent
the standard quantitative data that would be generated to characterize such a ligand.
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Table 1: Estrogen Receptor Binding Affinity

This table would typically present the concentration of ER ligand-6 required to displace 50% of
a radiolabeled ligand from ERa and ER, indicating its binding affinity and selectivity.

. Selectivity

Ligand ERa ICso0 (nM) ER ICso0 (nM)
(ERa/ERp)
ER ligand-6 Data not available Data not available Data not available
Estradiol (Reference) ~1-5 ~1-5 ~1
Tamoxifen
~10-50 ~50-200 ~0.2-1

(Reference)

Table 2: PROTAC-Mediated ER Degradation

As a component of PROTAC ER Degrader-14, the efficacy of ER ligand-6 would be reflected
in the ability of the complete PROTAC to induce the degradation of the estrogen receptor. This
is typically measured by determining the concentration of the PROTAC that results in 50%
degradation of the receptor (DCso) and the maximum percentage of degradation achieved

(Dmax).
PROTAC Target Cell Line DCso (nM) Dmax (%)
PROTAC ER _ _
MCF-7 Data not available Data not available
Degrader-14
Reference ER
MCF-7 ~1-10 >90

PROTAC

Table 3: Anti-proliferative Activity in ER+ Breast Cancer Cells

The biological activity of an ER ligand is often assessed by its ability to inhibit the proliferation
of estrogen-dependent breast cancer cell lines, such as MCF-7. The half-maximal inhibitory
concentration (ICso) is a key parameter.
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Compound Cell Line ICs0 (M)

ER ligand-6 MCF-7 Data not available
PROTAC ER Degrader-14 MCF-7 Data not available
Fulvestrant (Reference) MCF-7 ~0.1-1

Signaling Pathways

The estrogen receptor mediates its effects through both genomic and non-genomic signaling
pathways. ER ligand-6, by binding to the ER, can influence these pathways. When
incorporated into a PROTAC, it hijacks the cell's ubiquitin-proteasome system to induce ER
degradation.

Cytoplasm

Cell Membrane | PI3K/Akt Pathway
;% MAPK Pathway

Nucleus
i Binding Activation LN
L Estrogen Response Element

Click to download full resolution via product page

Caption: Classical and membrane-associated estrogen receptor signaling pathways.
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Caption: Mechanism of action of a PROTAC targeting the estrogen receptor.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize an ER ligand like
ER ligand-6 and its corresponding PROTAC.

Western Blot for ER Degradation

This protocol outlines the steps to quantify the degradation of ERa in a cell line like MCF-7 after
treatment with an ER-targeting PROTAC.
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1. Cell Culture & Treatment
(e.g., MCF-7 cells treated with PROTAC ER Degrader-14)
2. Cell Lysis
(RIPA buffer with protease inhibitors)
3. Protein Quantification
(BCA Assay)

4. SDS-PAGE
(Separate proteins by size)

5. Protein Transfer
(to PVDF membrane)

6. Blocking
(e.g., 5% non-fat milk in TBST)

7. Primary Antibody Incubation
(Anti-ERa and loading control like anti-B-actin)
8. Secondary Antibody Incubation
(HRP-conjugated)

9. Detection
(Chemiluminescence)

10. Data Analysis
(Quantify band intensity)

Click to download full resolution via product page

Caption: Workflow for Western blot analysis of ERa degradation.
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Detailed Steps:

e Cell Culture and Treatment: Plate MCF-7 cells in 6-well plates and allow them to adhere
overnight. Treat the cells with varying concentrations of the PROTAC (e.g., PROTAC ER
Degrader-14) or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

e Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing
protease and phosphatase inhibitors.

e Protein Quantification: Determine the protein concentration of each lysate using a BCA
protein assay Kit.

o SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli
buffer and separate them on a 10% SDS-polyacrylamide gel.

o Protein Transfer: Transfer the separated proteins to a PVDF membrane.

e Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in
Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

e Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for
ERa and a loading control (e.g., B-actin or GAPDH) overnight at 4°C.

e Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an
appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

o Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and

visualize the protein bands using a digital imaging system.

» Data Analysis: Quantify the band intensities and normalize the ERa signal to the loading
control to determine the extent of degradation.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of
viable cells, to assess the anti-proliferative effects of a compound.

Detailed Steps:
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e Cell Seeding: Seed MCF-7 cells in a 96-well plate at an appropriate density and allow them
to attach overnight.

o Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., ER
ligand-6 or PROTAC ER Degrader-14) or vehicle control.

 Incubation: Incubate the cells for a period of 3 to 5 days.

e MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals
by metabolically active cells.

e Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to
dissolve the formazan crystals.

» Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a
microplate reader.

» Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and
determine the ICso value by plotting the viability against the log of the compound
concentration.

Conclusion

ER ligand-6 is a key molecule for the development of PROTAC-based therapies targeting the
estrogen receptor. While specific quantitative data on its individual performance is not widely
published, the established methodologies and signaling pathways described in this guide
provide a robust framework for its investigation and for the characterization of similar
molecules. The use of ER ligand-6 within PROTAC ER Degrader-14 represents a promising
strategy in the ongoing effort to develop novel therapeutics for ER-positive cancers. Further
research is warranted to fully elucidate the specific binding kinetics and cellular effects of ER
ligand-6 to optimize its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.medchemexpress.com/protac-er-degrader-14.html
https://www.benchchem.com/product/b15620076#er-ligand-6-cas-number-and-molecular-formula
https://www.benchchem.com/product/b15620076#er-ligand-6-cas-number-and-molecular-formula
https://www.benchchem.com/product/b15620076#er-ligand-6-cas-number-and-molecular-formula
https://www.benchchem.com/product/b15620076#er-ligand-6-cas-number-and-molecular-formula
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15620076?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15620076?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

